methyl 2-(3-amino-N-methylpropanamido)acetate
Description
Methyl 2-(3-amino-N-methylpropanamido)acetate (CID 60964151) is a synthetic organic compound with the molecular formula C₇H₁₄N₂O₃. Its structure features a methyl ester group, a central amide linkage, and a tertiary amine moiety (N-methyl substitution) (Fig. 1). The hydrochloride salt form enhances its aqueous solubility, as indicated by its predicted physicochemical properties . Key characteristics include:
- SMILES: CN(CC(=O)OC)C(=O)CCN
- Predicted Collision Cross Section (CCS): Ranges from 137.6 Ų ([M-H]⁻) to 145.6 Ų ([M+Na]+) . No literature or patent data are currently available, suggesting it is a novel compound with underexplored applications .
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl 2-[3-aminopropanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C7H14N2O3/c1-9(5-7(11)12-2)6(10)3-4-8/h3-5,8H2,1-2H3 |
InChI Key |
YKZZHGMZKDLRRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-amino-N-methylpropanamido)acetate typically involves the reaction of methyl 2-bromoacetate with N-methyl-3-aminopropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-amino-N-methylpropanamido)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or esters.
Scientific Research Applications
Methyl 2-(3-amino-N-methylpropanamido)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-N-methylpropanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Methyl 2-(3-Acetamidopropanamido)Acetate
Methyl 2-(3-acetamidopropanamido)acetate (CAS 1156429-67-2) shares a similar backbone but replaces the primary amine with an acetamido group (-NHCOCH₃). Key differences:
| Property | Target Compound (CID 60964151) | Methyl 2-(3-Acetamidopropanamido)Acetate |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂O₃ | C₈H₁₄N₂O₄ |
| Molar Mass | 174.2 g/mol (hydrochloride) | 202.21 g/mol |
| Functional Groups | Amino (-NH₂), methyl ester, amide | Acetamido (-NHCOCH₃), methyl ester, amide |
| Solubility | Higher (hydrochloride salt) | Likely lower (neutral form) |
Comparison with Ethyl Ester Imidazole Derivatives
Ethyl 2-(substituted imidazol-4-yl)acetates (, Fig. 1A–F) differ in three key aspects:
Ester Group : Ethyl vs. methyl ester, which may influence lipophilicity and hydrolysis rates.
Aromaticity : Imidazole rings enable π-π stacking and hydrogen bonding, absent in the target compound.
Substituents : Halogens (Cl, Br), trifluoromethyl (-CF₃), and methoxy (-OCH₃) groups enhance electronic diversity and biological activity (e.g., kinase inhibition) .
Example: Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Fig. In contrast, the target compound’s linear structure may favor membrane permeability but lacks aromatic pharmacophores.
Comparison with Bicyclic Triazole Derivatives
Molecules such as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (, Fig. 5A) feature:
- Bicyclic Terpene Moieties : Enhance rigidity and target selectivity.
- Triazole-Thioacetate Linkage : Bioisosteric replacement for amides, improving metabolic stability.
The target compound’s simpler structure lacks these complexities, which may limit its binding affinity for specific enzymes but improve synthetic accessibility.
Biological Activity
Methyl 2-(3-amino-N-methylpropanamido)acetate is a synthetic compound with notable potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features an acetate group and an amide functionality, which contribute to its biological interactions. Its structure allows it to act as a building block in organic synthesis and as a reagent in various chemical reactions, making it valuable in both chemistry and biology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. Preliminary studies suggest that it interacts with various enzymes and receptors, influencing metabolic pathways. For instance, compounds structurally similar to this compound have shown inhibitory effects on cancer cell lines, indicating potential anticancer properties .
Table 1: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| CA1-e | A2780 | 22.76 |
| CA1-g | HepG-2 | 37.59 |
| CA1-f | MDA-MB-231 | >100 |
These results highlight the compound's potential as a lead for drug development targeting cancer .
Case Studies
A notable case study involved the assessment of this compound's effects on centrosome amplification in cancer cells. The compound was found to induce multipolar mitotic spindles, leading to increased cell death in centrosome-amplified cancer cells. This effect was attributed to the compound's ability to inhibit specific mitotic kinesins that are crucial for proper cell division .
Therapeutic Potential
Due to its biological activity, this compound is being investigated for its therapeutic applications. Studies are ongoing to explore its role in drug development targeting infections and cancer. Its unique structure may allow it to serve as a precursor for synthesizing more complex therapeutic agents .
Q & A
Basic Research Questions
Q. What experimental design strategies are optimal for synthesizing methyl 2-(3-amino-N-methylpropanamido)acetate with high purity?
- Methodological Answer : Use factorial design (e.g., 2^k or Box-Behnken) to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical analysis of variance (ANOVA) can identify critical factors affecting yield and purity . Coupled with HPLC or LC-MS for real-time monitoring, this approach minimizes trial-and-error inefficiencies.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a multi-spectroscopic approach:
- NMR (¹H/¹³C, COSY, HSQC) to confirm backbone connectivity and stereochemistry.
- FT-IR for functional group verification (e.g., amide C=O stretch at ~1650 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
Cross-referencing with computational simulations (e.g., DFT for IR/NMR predictions) enhances reliability .
Advanced Research Questions
Q. How should researchers address contradictions in bioactivity data for this compound across different cell lines?
- Methodological Answer :
- Step 1 : Standardize assay conditions (e.g., cell passage number, serum concentration, and incubation time) to minimize variability .
- Step 2 : Use dose-response curves to calculate EC₅₀/IC₅₀ values, ensuring statistical power (n ≥ 3 replicates).
- Step 3 : Apply metabolomic profiling (e.g., LC-MS/MS) to identify cell-line-specific metabolic interactions that may modulate activity .
Q. What computational frameworks are effective for predicting the reactivity of this compound in novel reaction pathways?
- Methodological Answer :
- Quantum mechanical (QM) methods : Use density functional theory (DFT) to map transition states and activation energies for proposed reactions (e.g., amide hydrolysis or nucleophilic substitution).
- Machine learning (ML) : Train models on existing reaction databases to predict regioselectivity and side-product formation.
Integrate experimental validation via in situ FT-IR or Raman spectroscopy to verify computational predictions .
Q. How can researchers systematically evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Design : Conduct accelerated stability studies using a matrix of pH (2–10) and temperature (4–60°C).
- Analysis : Monitor degradation kinetics via UPLC-PDA and identify degradation products using tandem mass spectrometry (MS/MS).
- Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (e.g., 25°C) .
Q. What strategies resolve challenges in achieving regioselective functionalization of this compound?
- Methodological Answer :
- Protecting group chemistry : Temporarily block the amine group (e.g., with Boc or Fmoc) to direct reactivity to the ester moiety.
- Catalytic control : Use transition-metal catalysts (e.g., Pd/Cu for C–H activation) to enhance selectivity.
- Kinetic vs. thermodynamic analysis : Compare product ratios under varying reaction durations and temperatures to identify dominant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
